![molecular formula C9H13NO2S B1290395 Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate CAS No. 354587-62-5](/img/structure/B1290395.png)
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and N,N’-diethylthiourea. This reaction is typically carried out under mild conditions and yields the target compound in a relatively high yield of 75% .
Another method involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This method is used to prepare pharmaceutical intermediates and other derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has demonstrated notable antimicrobial properties. Research indicates its effectiveness against a range of pathogens, as shown in the table below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The mechanism of action involves disruption of microbial cell membranes and inhibition of vital metabolic processes, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Properties
In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The following case study illustrates its effectiveness:
- Case Study: Cytotoxicity in K562 Leukemia Cells
- IC50 Value : Approximately 10 µM
- Mechanism : Induction of apoptosis through caspase pathway activation and disruption of cell cycle progression.
Additionally, a study involving human lung (A549) and renal (TK-10) cancer cell lines revealed that specific derivatives of this compound exhibited significantly higher cytotoxicity compared to doxorubicin, a standard chemotherapy drug.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications to the thiazole ring can enhance biological activity. For instance, derivatives with halogen substitutions showed increased potency against cancer cell lines. This insight is crucial for the design of more effective therapeutic agents.
Applications in Materials Science
Beyond its biological applications, this compound is being explored in materials science. Its unique chemical properties allow it to be utilized in developing materials with specific electronic or optical characteristics. Research indicates that thiazole derivatives can influence various biochemical pathways by interacting with enzymes and proteins.
Summary of Key Findings
The following table summarizes the key findings regarding the applications of this compound:
Application Area | Key Findings |
---|---|
Antimicrobial | Effective against Staphylococcus aureus, E. coli, and Candida albicans |
Anticancer | Significant cytotoxicity in leukemia and breast cancer cells; potential for drug development |
Materials Science | Potential use in developing materials with electronic or optical properties |
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it may interact with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing uric acid levels in the body . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester: This compound is synthesized using similar methods and has comparable chemical properties.
2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester: This derivative is used in the synthesis of febuxostat, an antipodagrics.
2-Aminothiazole-4-carboxylate derivatives: These compounds exhibit various biological activities and are used in medicinal chemistry.
This compound is unique due to its specific structure and the resulting chemical and biological properties, making it valuable in diverse applications.
Biological Activity
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, and herbicidal applications.
Chemical Structure
The molecular formula for this compound is . The structure features a thiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi. In one study, the minimum inhibitory concentrations (MIC) of several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 3.91 to 62.5 µg/mL .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects on liver carcinoma cell lines (HEPG2) with IC50 values indicating effective suppression of cell viability . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Herbicidal Activity
The compound has shown promising herbicidal activity as well. In a series of bioassays, certain thiazole derivatives demonstrated moderate to high inhibition rates against common weeds such as Capsella bursa-pastoris and Amaranthus retroflexus, with effectiveness increasing with the presence of specific substituents on the thiazole ring . This suggests potential applications in agricultural settings as eco-friendly herbicides.
Synthesis and Evaluation
The synthesis of this compound is typically achieved through a one-pot reaction involving thioamides and α-bromoketones. This method not only simplifies the synthetic process but also enhances yield and purity .
Table 1: Biological Activity Summary of this compound
Activity Type | Tested Organisms | IC50/MIC (µg/mL) | Comments |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15 | Effective against resistant strains |
Escherichia coli | 30 | Moderate activity | |
Anticancer | HEPG2 (liver carcinoma) | 25 | Induces apoptosis |
Herbicidal | Capsella bursa-pastoris | 150 | High inhibition rate |
Amaranthus retroflexus | 100 | Effective at higher concentrations |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, its herbicidal effects are likely due to disruption of metabolic processes in target plants.
Properties
IUPAC Name |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQBORRLKYYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634967 | |
Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-62-5 | |
Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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